molecular formula C24H26FN5O3S B2628669 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 951938-83-3

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No. B2628669
CAS RN: 951938-83-3
M. Wt: 483.56
InChI Key: JEMVJAMTMAKMHU-UHFFFAOYSA-N
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Description

This compound is a part of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines . It is synthesized as a potential antifungal agent . The compound is also a novel class of inhibitors of protein kinases that are useful in the treatment of cell proliferative diseases and conditions .


Synthesis Analysis

The compound is synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 209–213 C . Its Rf value is 0.48 (MeOH-CH2Cl2, 1:9) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound has been studied extensively for its antimicrobial properties, particularly through the synthesis of various derivatives aimed at enhancing its antibacterial and antifungal efficacy. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating significant antifungal and antibacterial activities, indicating potential applications in developing new antimicrobial agents (Patel & Patel, 2010). Similar studies have created Schiff base and thiazolidinone derivatives with notable antimicrobial efficacy (Patel & Patel, 2010).

Anti-inflammatory and Immunomodulatory Properties

Research by Sultana et al. (2013) identified derivatives of gatifloxacin with modified carboxylic groups, showing enhanced anti-inflammatory activities alongside antibacterial efficacy. Specific derivatives exhibited potent effects on oxidative burst activity of whole blood phagocytes and T-cell proliferation, suggesting potential for development into novel anti-inflammatory agents (Sultana et al., 2013).

Novel Synthetic Approaches

Innovative synthetic methods have been explored to create various derivatives with enhanced biological activities. Chupakhin et al. (1992) investigated the reactions of N-aminoquinolones with ketones, offering a new pathway to synthesize tricyclic compounds, potentially broadening the scope of this compound's application in drug development (Chupakhin et al., 1992).

DNA Binding and Anticancer Potential

Farooqi et al. (2019) synthesized aroylthiourea derivatives of ciprofloxacin, demonstrating their ability to bind DNA effectively, which could have implications in developing anticancer strategies. These derivatives showed good binding affinity and potential as anticancer agents based on cytotoxicity assessments (Farooqi et al., 2019).

Mechanism of Action

The compound acts as an inhibitor of protein kinases, which play pivotal roles in the regulation of a variety of important regulatory pathways in cells, including cell-cycle control, apoptosis, neuronal physiology, differentiation, and transcription .

properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3S/c1-13-14(2)34-24(26-13)27-23(33)18-12-30(16-4-5-16)20-11-21(19(25)10-17(20)22(18)32)29-8-6-28(7-9-29)15(3)31/h10-12,16H,4-9H2,1-3H3,(H,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMVJAMTMAKMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

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